The synthesis of 19-noretiocholanolone glucuronide involves the metabolic conversion of nandrolone through phase II biotransformation. This process typically occurs in the liver and involves the following steps:
This metabolic pathway is essential for detoxifying and facilitating the excretion of nandrolone and its metabolites from the body .
The molecular formula for 19-noretiocholanolone glucuronide is . Its structure can be described as follows:
The compound's structure can be represented as follows:
Data regarding its physicochemical properties, such as solubility and stability, are critical for understanding its behavior in biological systems .
19-Noretiocholanolone glucuronide can participate in various chemical reactions, primarily involving hydrolysis and enzymatic cleavage:
These reactions are crucial for understanding its metabolism and elimination pathways in humans .
The mechanism of action for 19-noretiocholanolone glucuronide primarily involves its role as a metabolite in the pharmacokinetics of nandrolone. Upon administration, nandrolone is metabolized into various forms, including 19-noretiocholanolone and subsequently conjugated to form 19-noretiocholanolone glucuronide. This conjugation:
The detection of this metabolite in urine samples serves as an indicator of nandrolone use, making it significant in doping control contexts .
The physical and chemical properties of 19-noretiocholanolone glucuronide include:
These properties influence its behavior during analytical detection methods such as liquid chromatography coupled with mass spectrometry, which are employed for quantification in biological samples .
19-Noretiocholanolone glucuronide has significant applications in scientific research and sports medicine:
Research continues to explore its implications in both clinical settings and athletic performance monitoring .
19-Noretiocholanolone glucuronide originates from the hepatic metabolism of nandrolone (19-nortestosterone), an anabolic androgenic steroid. In human liver cells, nandrolone undergoes Phase I transformations primarily via carbonyl reduction and A-ring saturation. The catalytic action of 3α-hydroxysteroid dehydrogenase (3α-HSDH) reduces nandrolone’s 3-keto group, yielding 19-noretiocholanolone (5β-estran-3α-ol-17-one) as the dominant metabolite. This reduction exhibits stereochemical specificity:
Table 1: Key Phase I Metabolites of Nandrolone
Metabolite | Chemical Designation | Ring Fusion (A/B) | Primary Enzyme |
---|---|---|---|
19-Noretiocholanolone | 3α-Hydroxy-5β-estran-17-one | cis (5β) | 3α-HSDH, AKR1D1 |
19-Norandrosterone | 3α-Hydroxy-5α-estran-17-one | trans (5α) | 5α-Reductase, 3α-HSDH |
Human chorionic gonadotropin (hCG) stimulation studies confirm the endogenous origin of these metabolites. Basal urinary excretion rates of 19-norandrosterone increase by 250% post-hCG administration, correlating with elevated estradiol (r = 0.61), suggesting shared biosynthetic regulation [1].
Following Phase I, 19-noretiocholanolone undergoes glucuronidation—a Phase II conjugation reaction mediated by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from UDP-α-D-glucuronic acid to the 3α-hydroxyl group of 19-noretiocholanolone, forming a water-soluble β-D-glucuronide [3].
Enzyme Kinetics and Isoform Specificity:
Table 2: UGT Isoforms Involved in 19-Noretiocholanolone Glucuronidation
UGT Isoform | Catalytic Specificity | Relative Activity | Genetic Variants | Impact on Kinetics |
---|---|---|---|---|
UGT2B7 | 3α-OH, 17β-OH conjugation | High | H268Y | Minimal kinetic alteration |
UGT2B15 | 17β-OH conjugation | Moderate | D85Y | ↓ Activity in Y allele carriers |
UGT2B17 | 17β-OH conjugation | Low | Gene deletion | No significant effect |
Tissue Distribution: Extrahepatic UGTs (e.g., UGT1A8/1A10 in intestine) contribute minimally due to low expression. Hepatic UGTs dominate the systemic clearance of 19-noretiocholanolone [2] [8].
19-Noretiocholanolone undergoes competitive Phase II pathways—glucuronidation and sulfonation—with distinct biochemical and detection implications:
Kinetic and Thermodynamic Factors:
Biological and Detection Implications:
Table 3: Comparative Dynamics of Phase II Conjugation Pathways
Property | Glucuronide Conjugate | Sulfate Conjugate |
---|---|---|
Primary Enzymes | UGT2B7, UGT2B15 | SULT2A1, SULT1E1 |
Catalytic Efficiency | High capacity, low affinity | Low capacity, high affinity |
Aqueous Solubility | High (β-glucuronide polarity) | Moderate |
Stability to Hydrolysis | Resistant to bacterial enzymes | Susceptible to sulfatases |
Detection Window in Urine | Extended (weeks–months) | Short (days) |
Endogenous production further complicates detection. hCG stimulation elevates urinary 19-norandrosterone glucuronide to 0.43 µg/L, below the World Anti-Doping Agency’s threshold (2 µg/L), highlighting the necessity of carbon isotope ratio testing to distinguish endogenous versus exogenous sources [1] [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7